molecular formula C13H18N4OS B2917143 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1226437-36-0

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2917143
CAS No.: 1226437-36-0
M. Wt: 278.37
InChI Key: SGIFUJNAJUJCLH-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C13H18N4OS and its molecular weight is 278.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and related compounds have been utilized in the synthesis of novel heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials science. The synthesis involves reactions with various functional groups, leading to diverse derivatives with potential antibacterial properties and other biological activities. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was explored to give pyrazole and oxazole derivatives, indicating a broad applicability in synthesizing bioactive molecules (Azab, Youssef, & El-Bordany, 2013).

Antitumor Agents

Research into the development of antitumor agents has also featured the use of urea and thiourea derivatives, with synthetic pathways being explored for compounds that show significant effects against various cancer cell lines. This includes the synthesis of pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]oxazin-4-one, and other derivatives from ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, showing the potential of these compounds as antitumor agents through various mechanisms, including enzyme inhibition and interaction with DNA (Nassar, Atta-Allah, & Elgazwy, 2015).

Enzyme Inhibition

The application extends to enzyme inhibition, where compounds derived from urea and thiourea show selective inhibitory activities against enzymes such as urease and butyrylcholinesterase. This selective inhibition suggests a potential for developing targeted therapeutic agents against diseases related to enzyme dysfunction. Compounds synthesized have been tested for inhibitory activities against hyperactive enzymes, with some showing selectivity towards butyrylcholinesterase, indicating potential therapeutic applications (Harit, Malek, Bali, Khan, Dalvandi, Marasini, Noreen, Malik, Khan, & Choudhary, 2012).

Molecular Modeling and Computational Studies

Molecular modeling and computational studies have been carried out on derivatives of this compound to understand their physicochemical properties, interactions with biological targets, and potential as chemosensors. This includes exploring the antibacterial activity of synthesized compounds and their interactions with bacterial proteins through in vitro and in silico analyses, providing insights into their mechanism of action and potential applications in treating bacterial infections (Khan, Asiri, Kumar, & Sharma, 2014).

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-10-8-11(2)17(16-10)6-5-14-13(18)15-9-12-4-3-7-19-12/h3-4,7-8H,5-6,9H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIFUJNAJUJCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.